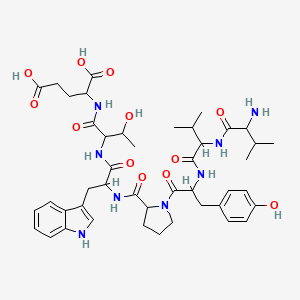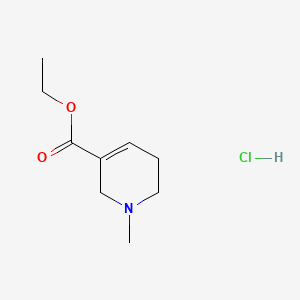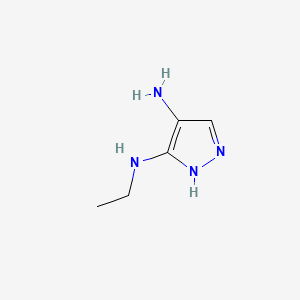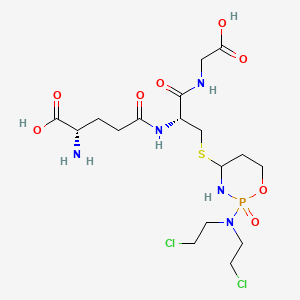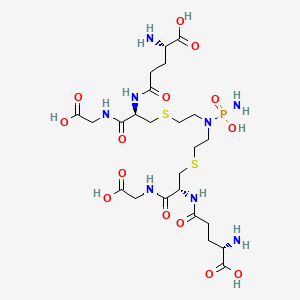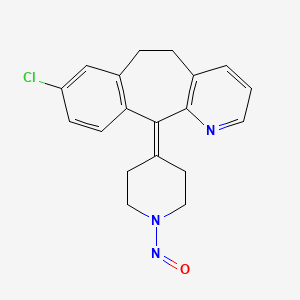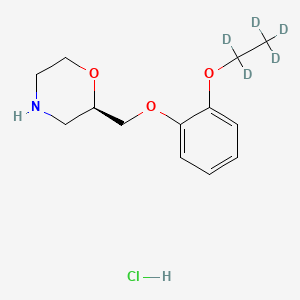
(R)-Viloxazine-d5 Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-Viloxazine-d5 Hydrochloride is a deuterated form of Viloxazine Hydrochloride, a selective norepinephrine reuptake inhibitor. This compound is primarily used in scientific research to study its pharmacokinetics and pharmacodynamics, as well as its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Viloxazine-d5 Hydrochloride involves the incorporation of deuterium atoms into the Viloxazine molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process often involves the use of deuterated reagents and solvents under controlled conditions to ensure the selective incorporation of deuterium.
Industrial Production Methods
Industrial production of ®-Viloxazine-d5 Hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterated compounds and ensure high purity and yield. The production process is optimized to minimize costs and maximize efficiency while maintaining the integrity of the deuterated compound.
Chemical Reactions Analysis
Types of Reactions
®-Viloxazine-d5 Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, alkylating agents, and other reagents under various conditions depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of substituted derivatives, depending on the reagents used.
Scientific Research Applications
®-Viloxazine-d5 Hydrochloride is used in various scientific research applications, including:
Chemistry: Studying the effects of deuterium incorporation on the chemical properties and reactivity of Viloxazine.
Biology: Investigating the pharmacokinetics and pharmacodynamics of deuterated Viloxazine in biological systems.
Medicine: Exploring the potential therapeutic applications of ®-Viloxazine-d5 Hydrochloride, particularly in the treatment of neurological disorders.
Industry: Developing new deuterated compounds for use in pharmaceuticals and other industries.
Mechanism of Action
®-Viloxazine-d5 Hydrochloride exerts its effects by selectively inhibiting the reuptake of norepinephrine, a neurotransmitter involved in regulating mood, attention, and arousal. By blocking the reuptake of norepinephrine, ®-Viloxazine-d5 Hydrochloride increases its availability in the synaptic cleft, enhancing its effects on the central nervous system. The molecular targets of this compound include norepinephrine transporters and various receptors involved in neurotransmission.
Comparison with Similar Compounds
Similar Compounds
Viloxazine Hydrochloride: The non-deuterated form of ®-Viloxazine-d5 Hydrochloride, used as an antidepressant and in the treatment of attention deficit hyperactivity disorder (ADHD).
Atomoxetine Hydrochloride: Another norepinephrine reuptake inhibitor used in the treatment of ADHD.
Methylphenidate Hydrochloride: A central nervous system stimulant that also inhibits the reuptake of norepinephrine and dopamine.
Uniqueness
®-Viloxazine-d5 Hydrochloride is unique due to the incorporation of deuterium atoms, which can alter its pharmacokinetic and pharmacodynamic properties. Deuterium incorporation can lead to differences in metabolic stability, bioavailability, and overall efficacy compared to non-deuterated compounds. This makes ®-Viloxazine-d5 Hydrochloride a valuable tool in scientific research for studying the effects of deuterium on drug behavior and therapeutic potential.
Properties
IUPAC Name |
(2R)-2-[[2-(1,1,2,2,2-pentadeuterioethoxy)phenoxy]methyl]morpholine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3.ClH/c1-2-15-12-5-3-4-6-13(12)17-10-11-9-14-7-8-16-11;/h3-6,11,14H,2,7-10H2,1H3;1H/t11-;/m1./s1/i1D3,2D2; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJOCKFVCMLCPTP-WKLLMZCCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OCC2CNCCO2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])OC1=CC=CC=C1OC[C@H]2CNCCO2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60858564 |
Source


|
| Record name | (2R)-2-({2-[(~2~H_5_)Ethyloxy]phenoxy}methyl)morpholine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60858564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.78 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1246815-04-2 |
Source


|
| Record name | (2R)-2-({2-[(~2~H_5_)Ethyloxy]phenoxy}methyl)morpholine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60858564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

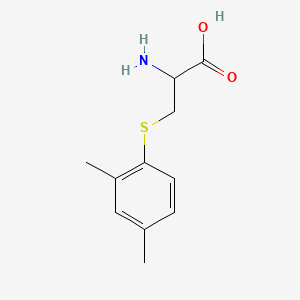
![5-Amino-N,N'-bis[2,3-bis(acetyloxy)propyl]-2,4,6-triiodo-N,N'-dimethyl-1,3-benzenedicarboxamide](/img/structure/B587984.png)
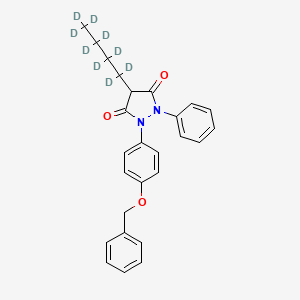
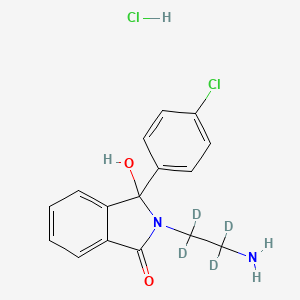
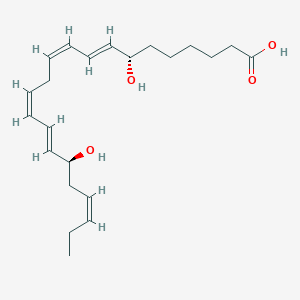
![[3,4-Bis(benzyloxy)phenyl]-1,2-ethanediol-d5](/img/structure/B587993.png)
